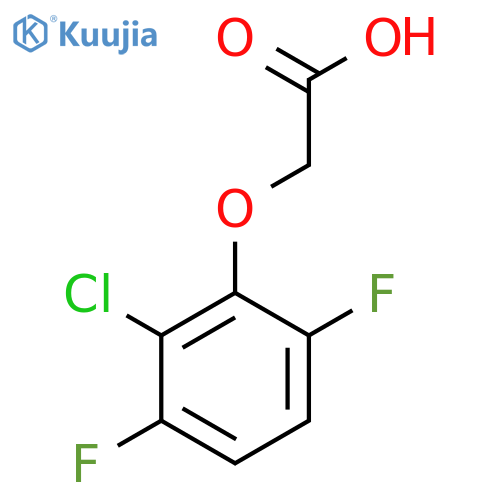Cas no 2229510-03-4 (2-(2-chloro-3,6-difluorophenoxy)acetic acid)

2229510-03-4 structure
商品名:2-(2-chloro-3,6-difluorophenoxy)acetic acid
2-(2-chloro-3,6-difluorophenoxy)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2-chloro-3,6-difluorophenoxy)acetic acid
- EN300-1993676
- 2229510-03-4
-
- インチ: 1S/C8H5ClF2O3/c9-7-4(10)1-2-5(11)8(7)14-3-6(12)13/h1-2H,3H2,(H,12,13)
- InChIKey: CXJGCOGXULTXEF-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=C(C=1OCC(=O)O)F)F
計算された属性
- せいみつぶんしりょう: 221.9895280g/mol
- どういたいしつりょう: 221.9895280g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 215
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 46.5Ų
2-(2-chloro-3,6-difluorophenoxy)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1993676-1.0g |
2-(2-chloro-3,6-difluorophenoxy)acetic acid |
2229510-03-4 | 1g |
$842.0 | 2023-05-31 | ||
| Enamine | EN300-1993676-5g |
2-(2-chloro-3,6-difluorophenoxy)acetic acid |
2229510-03-4 | 5g |
$2443.0 | 2023-09-16 | ||
| Enamine | EN300-1993676-5.0g |
2-(2-chloro-3,6-difluorophenoxy)acetic acid |
2229510-03-4 | 5g |
$2443.0 | 2023-05-31 | ||
| Enamine | EN300-1993676-0.25g |
2-(2-chloro-3,6-difluorophenoxy)acetic acid |
2229510-03-4 | 0.25g |
$774.0 | 2023-09-16 | ||
| Enamine | EN300-1993676-0.05g |
2-(2-chloro-3,6-difluorophenoxy)acetic acid |
2229510-03-4 | 0.05g |
$707.0 | 2023-09-16 | ||
| Enamine | EN300-1993676-10g |
2-(2-chloro-3,6-difluorophenoxy)acetic acid |
2229510-03-4 | 10g |
$3622.0 | 2023-09-16 | ||
| Enamine | EN300-1993676-2.5g |
2-(2-chloro-3,6-difluorophenoxy)acetic acid |
2229510-03-4 | 2.5g |
$1650.0 | 2023-09-16 | ||
| Enamine | EN300-1993676-0.1g |
2-(2-chloro-3,6-difluorophenoxy)acetic acid |
2229510-03-4 | 0.1g |
$741.0 | 2023-09-16 | ||
| Enamine | EN300-1993676-0.5g |
2-(2-chloro-3,6-difluorophenoxy)acetic acid |
2229510-03-4 | 0.5g |
$809.0 | 2023-09-16 | ||
| Enamine | EN300-1993676-10.0g |
2-(2-chloro-3,6-difluorophenoxy)acetic acid |
2229510-03-4 | 10g |
$3622.0 | 2023-05-31 |
2-(2-chloro-3,6-difluorophenoxy)acetic acid 関連文献
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
2229510-03-4 (2-(2-chloro-3,6-difluorophenoxy)acetic acid) 関連製品
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 152840-81-8(Valine-1-13C (9CI))
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
